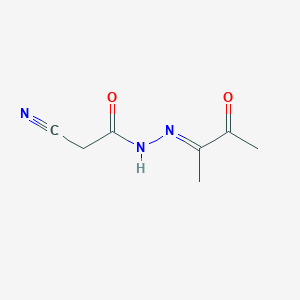
2-cyano-N'-(3-oxobutan-2-ylidene)acetohydrazide
Vue d'ensemble
Description
2-cyano-N’-(3-oxobutan-2-ylidene)acetohydrazide, also known as CHN-1, is a novel small molecule. It has a molecular formula of C7H9N3O2 and a molecular weight of 167.17 g/mol .
Synthesis Analysis
The synthesis of 2-cyano-N’-(3-oxobutan-2-ylidene)acetohydrazide involves the reaction of 1,3-cyclohexanedione with cyanoacetic acid hydrazide in glacial acetic acid solution at room temperature . Due to the activity of 1,3-dione and the methylene moiety at C2, one mole of cyanoacetic acid hydrazide condensed with the carbonyl group while another mole reacted with the enol form .Molecular Structure Analysis
The molecular structure of 2-cyano-N’-(3-oxobutan-2-ylidene)acetohydrazide is represented by the formula C7H9N3O2 .Chemical Reactions Analysis
2-cyano-N’-(3-oxobutan-2-ylidene)acetohydrazide is used as a key precursor in the manufacture of new heterocyclic derivatives, such as pyrazole, pyrane, pyridine, and pyrole incorporating cyclohexene moiety via its reaction with a variety of nucleophilic and electrophilic reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-cyano-N’-(3-oxobutan-2-ylidene)acetohydrazide include a molecular weight of 167.17 g/mol and a molecular formula of C7H9N3O2 . The boiling point and storage conditions are not specified in the search results .Mécanisme D'action
The mechanism of action of 2-cyano-N'-(3-oxobutan-2-ylidene)acetohydrazide is not yet fully understood. However, it is believed that this compound works by targeting certain protein kinases, which are involved in the regulation of cell growth and apoptosis. It is believed that this compound binds to these protein kinases, which then leads to the inhibition of their activity and thus the inhibition of cell growth and apoptosis.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to induce apoptosis in certain cell lines, to inhibit the growth of certain cancer cell lines, and to have anti-inflammatory and anti-diabetic effects. In addition, this compound has been found to have anti-bacterial and anti-viral effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-cyano-N'-(3-oxobutan-2-ylidene)acetohydrazide has a number of advantages for use in lab experiments. It is a small molecule, which makes it easy to synthesize and manipulate in the lab. In addition, it is relatively inexpensive and can be easily stored for long periods of time. However, this compound does have some limitations for use in lab experiments. For example, it is not very soluble in organic solvents and can be difficult to work with in certain types of experiments.
Orientations Futures
There are a number of potential future directions for the use of 2-cyano-N'-(3-oxobutan-2-ylidene)acetohydrazide in scientific research. For example, it could be used to develop new drugs or drug delivery vehicles, to explore its potential as an anti-inflammatory agent, to explore its potential as an anti-diabetic agent, and to explore its potential as an anti-bacterial agent. In addition, this compound could be used to explore its potential as a treatment for certain neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Finally, this compound could be used to explore its potential for use in the treatment of certain types of cancer.
Applications De Recherche Scientifique
2-cyano-N'-(3-oxobutan-2-ylidene)acetohydrazide has been studied for its potential applications in a variety of scientific research contexts. It has been studied for its ability to inhibit the growth of certain cancer cell lines, its ability to induce apoptosis in certain cell lines, its potential for use as a drug delivery vehicle, and its potential for use in the treatment of certain neurological disorders. In addition, this compound has been studied for its potential as an anti-inflammatory agent, as a potential anti-diabetic agent, and as a potential anti-bacterial agent.
Safety and Hazards
Propriétés
IUPAC Name |
2-cyano-N-[(E)-3-oxobutan-2-ylideneamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-5(6(2)11)9-10-7(12)3-4-8/h3H2,1-2H3,(H,10,12)/b9-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBBSJHBCODQTM-WEVVVXLNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CC#N)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CC#N)/C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



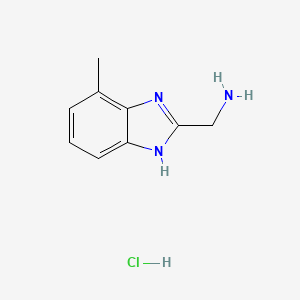



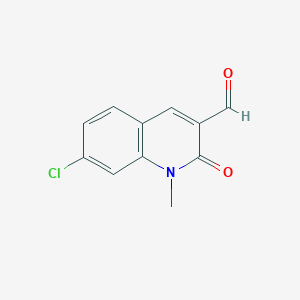

![N-[2-(2-hydroxyethoxy)ethyl]acetamide](/img/structure/B3376369.png)
![Acetic acid, [2-[2-(2-azidoethoxy)ethoxy]ethoxy]-, ethyl ester](/img/structure/B3376376.png)
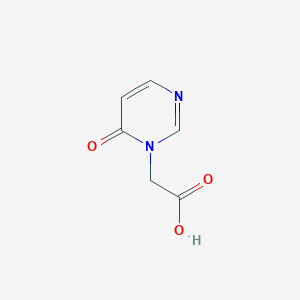
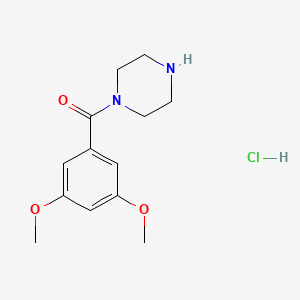

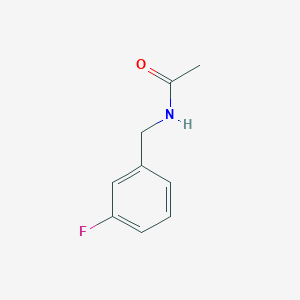

![2-[2-(Trifluoromethyl)phenoxy]propanoic acid](/img/structure/B3376411.png)